molecular formula C18H20O5 B11659027 Ethyl 2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)propanoate

Ethyl 2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)propanoate

Cat. No.: B11659027
M. Wt: 316.3 g/mol
InChI Key: SAMIQDJVVJNEFF-UHFFFAOYSA-N
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Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

ethyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate

InChI

InChI=1S/C18H20O5/c1-3-21-17(19)11(2)22-12-8-9-14-13-6-4-5-7-15(13)18(20)23-16(14)10-12/h8-11H,3-7H2,1-2H3

InChI Key

SAMIQDJVVJNEFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

Preparation Methods

The synthesis of

Biological Activity

Ethyl 2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)propanoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C18H20O5
Molecular Weight: 302.32 g/mol
CAS Number: 304870-76-6
Density: 1.27 g/cm³ (predicted)
Melting Point: 137-138 °C
Boiling Point: 477.4 °C (predicted)

This compound features a benzochromene core structure, which is known for its diverse biological activities.

Antioxidant Properties

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant activity. For instance, dibenzopyran derivatives have been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of benzochromene derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Anticancer Activity

The anticancer properties of related compounds have been well-documented. For example, certain dibenzopyran derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various animal models . The mechanism often involves the modulation of cell signaling pathways associated with cell survival and proliferation.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and apoptotic effects of this compound on different cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cell death .

In Vivo Studies

Animal studies have further elucidated the compound's potential therapeutic effects. In a study involving mice with induced tumors, treatment with this compound resulted in significant tumor size reduction compared to control groups. The compound's ability to modulate immune responses and enhance apoptosis was noted as a key mechanism .

Comparative Analysis of Related Compounds

Compound NameStructureAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundStructureModerateSignificantHigh
ElsamitrucinStructureHighModerateHigh
Other dibenzopyran derivativesStructureVariableVariableVariable

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-yl)oxy)propanoate has the following chemical characteristics:

  • Molecular Formula : C17H18O5
  • Molecular Weight : 302.32 g/mol
  • CAS Number : 313471-11-3
  • Melting Point : 137–138 °C
  • Density : 1.27 g/cm³ (predicted)

These properties indicate a stable compound with potential for various applications due to its unique structural features.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds similar to this compound. Research indicates that these compounds may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and promoting neuronal survival .

Antioxidant Activity

The antioxidant properties of this compound have been investigated in various biological models. It has shown potential in scavenging free radicals and reducing oxidative damage in cells, which is crucial for preventing chronic diseases associated with oxidative stress .

Anti-inflammatory Effects

Studies have suggested that this compound exhibits anti-inflammatory properties. This makes it a candidate for developing treatments for inflammatory conditions such as arthritis or other inflammatory diseases .

Pharmaceutical Industry

Due to its therapeutic potential, this compound may be utilized in drug formulations aimed at treating neurodegenerative disorders or conditions related to oxidative stress.

Material Science

The compound's unique structure may also find applications in material science, particularly in the development of novel polymers or composites that require specific mechanical or thermal properties .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly improved cognitive function in animal models of Alzheimer's disease. The mechanisms involved included modulation of neuroinflammatory pathways and enhancement of synaptic plasticity .

Case Study 2: Antioxidant Efficacy

In vitro studies have shown that this compound effectively reduces oxidative stress markers in neuronal cell cultures exposed to harmful agents. The results indicated a dose-dependent relationship between compound concentration and protective effects against cell death induced by oxidative stress .

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in diverse reactions due to its ester functionality and aromatic chromene core:

2.1 Hydrolysis

  • Type : Acid- or base-catalyzed ester hydrolysis.

  • Conditions : HCl (aq) or NaOH (aq) at elevated temperatures.

  • Product : Converts the ethyl ester to the corresponding propanoic acid derivative .

  • Mechanism : Nucleophilic attack on the ester carbonyl carbon, leading to cleavage of the ester bond.

2.2 Oxidation

  • Type : Potential oxidation of the cyclohexene ring or ketone functionality.

  • Conditions : Oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.

  • Product : Formation of epoxides or oxidized chromene derivatives.

2.3 Nucleophilic Substitution

  • Type : Reaction of the ethoxy group with nucleophiles (e.g., amines, alcohols).

  • Conditions : Polar aprotic solvents (e.g., DMF) and alkali metal catalysts.

  • Product : Substituted derivatives with modified ester groups.

2.4 Electrophilic Substitution

  • Type : Reactions on aromatic rings influenced by directing groups (e.g., hydroxyl, ketone).

  • Conditions : Nitration, alkylation, or acylation using Friedel-Crafts reagents.

  • Product : Functionalized chromene derivatives.

Reaction Mechanisms

3.1 Ester Hydrolysis Mechanism

  • Protonation : Acidic conditions protonate the ester oxygen, activating the carbonyl group.

  • Nucleophilic attack : Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation : Release of a proton from the oxygen, breaking the ester bond.

  • Elimination : Formation of the carboxylic acid and ethanol .

3.2 Oxidation of Chromene Core
The fused bicyclic system undergoes oxidation via:

  • Electrophilic addition : Oxidizing agents add across double bonds in the cyclohexene ring.

  • Epoxidation : Formation of epoxide rings under controlled oxidation conditions.

Reaction Conditions and Optimization

Reaction TypeTypical ConditionsKey Considerations
Hydrolysis50–100°C, aqueous acid/baseAvoid excessive heating to prevent side reactions .
OxidationRoom temperature, oxidizing agentsControl pH to minimize over-oxidation.
Nucleophilic substitution60–80°C, polar solventsUse stoichiometric catalysts to ensure selectivity.

Q & A

What are the recommended synthetic routes for Ethyl 2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy)propanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves coupling the hydroxyl group of the 6-oxo-tetrahydrobenzo[c]chromen scaffold with ethyl 2-bromopropanoate via nucleophilic substitution. Key steps include:

  • Base Selection: Use cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF or DME) to activate the phenolic oxygen for nucleophilic attack .
  • Temperature Control: Maintain reactions at 60–80°C for 6–12 hours to balance reaction rate and side-product formation.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (1:1.2 molar ratio of scaffold to bromoester) to minimize unreacted starting material.

How can spectroscopic techniques (NMR, IR, HRMS) be effectively employed to characterize the structure and confirm the purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the ester linkage via characteristic peaks: ethyl group protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and the propionate methylene (δ 4.8–5.0 ppm). The benzo[c]chromen aromatic protons appear as multiplets between δ 6.8–8.0 ppm .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1074 for C₁₈H₁₆NO₄⁺) to confirm molecular weight .
  • IR Spectroscopy: Identify key functional groups (C=O stretch at ~1730 cm⁻¹ for ester, chromenone carbonyl at ~1680 cm⁻¹) .

What computational methods are suitable for analyzing the molecular geometry and electronic properties of this compound?

Methodological Answer:

  • Geometry Optimization: Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model bond lengths, angles, and dihedral angles. Compare results with crystallographic data to validate accuracy .
  • Docking Studies: Employ AutoDock Vina to predict binding interactions with target enzymes (e.g., steroid sulfatase) by aligning the chromenone ring in hydrophobic pockets .
  • Electronic Properties: Calculate HOMO-LUMO gaps using Gaussian09 to assess reactivity and potential metabolic pathways .

How should researchers design experiments to evaluate the biological activity (e.g., enzyme inhibition, antifungal properties) of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorometric or colorimetric assays (e.g., p-nitrophenyl sulfate hydrolysis for sulfatase inhibition) with IC₅₀ determination via dose-response curves .
  • Antifungal Testing: Follow CLSI guidelines for broth microdilution assays against Candida spp. or Aspergillus spp., with positive controls (e.g., fluconazole) .
  • Cytotoxicity Screening: Perform MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

What strategies can resolve contradictions in crystallographic data obtained for this compound, particularly in cases of polymorphism or twinning?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning effects. Collect multiple datasets at varying temperatures .
  • Refinement Software: Apply SHELXL for twin refinement (TWIN/BASF commands) and Olex2 for visualization. Compare residual density maps to identify disordered regions .
  • Polymorphism Analysis: Perform PXRD on bulk samples to correlate crystal forms with thermodynamic stability .

How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups influencing biological activity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., ester alkyl chains, chromenone substituents) and assess activity changes. For example, replace ethyl with methyl to study steric effects .
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA in SYBYL-X to correlate electrostatic/hydrophobic fields with bioactivity data .
  • Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond acceptors on the chromenone ring) using Discovery Studio .

What methodological considerations are essential when performing stability studies under various pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor degradation via HPLC .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics and plot Arrhenius curves to predict shelf life .
  • Photostability: Conduct ICH Q1B-compliant studies under UV/visible light (1.2 million lux hours) to assess light sensitivity .

How can advanced quantum mechanical calculations predict the reactivity and potential metabolic pathways of this compound?

Methodological Answer:

  • Metabolite Prediction: Use Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation, focusing on the ethyl ester and chromenone moieties .
  • Reactivity Hotspots: Perform Fukui function analysis in Jaguar to identify nucleophilic/electrophilic sites prone to metabolic attack .
  • Transition State Modeling: Study ester hydrolysis pathways using QM/MM hybrid methods (e.g., ONIOM) in Gaussian09 .

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